molecular formula C14H12ClNO3 B2543949 (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-74-9

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2543949
CAS No.: 338399-74-9
M. Wt: 277.7
InChI Key: GVAXUBWJONYDAP-BQYQJAHWSA-N
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Description

The compound (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative featuring a (4-chlorophenyl)methyl ester group linked via an ethenyl bridge to a furan-2-yl substituent. Carbamates are widely studied for their pesticidal, fungicidal, and pharmacological activities, often attributed to their ability to inhibit enzymes like acetylcholinesterase or mitochondrial respiration in pathogens .

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXUBWJONYDAP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methanol with N-[(E)-2-(furan-2-yl)ethenyl]carbamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions of temperature and pressure. Catalysts such as Lewis acids may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and carbamate group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic and Ethenyl Groups

a. 4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate (CAS 338413-40-4)
  • Structure : Replaces the furan-2-yl group with a 4-chlorophenyl substituent on the ethenyl moiety.
  • Molecular Formula: C₁₆H₁₃Cl₂NO₂ (vs. C₁₄H₁₁ClNO₃ for the target compound).
  • Key Differences: The 4-chlorophenyl group increases lipophilicity (log k ~3.2) compared to the electron-rich furan, which may enhance membrane permeability but reduce solubility .
  • Activity : Likely exhibits stronger fungicidal activity against chlorophenyl-sensitive pathogens due to dual chloro-substituents .
b. (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)Ethenyl]Carbamate (CAS 292644-25-8)
  • Structure : Features a methoxy group on the benzyl ring and a 3,4-dichlorophenyl group on the ethenyl bridge.
  • The 3,4-dichlorophenyl group enhances steric bulk and lipophilicity (log k ~3.8), possibly improving persistence in hydrophobic environments .
  • Activity : Broader-spectrum antifungal activity due to increased halogenation, but may face resistance in strains with efflux pump mechanisms .
c. Phenyl N-(4-Chlorophenyl)Carbamate (CAS 50882-28-5)
  • Structure : Lacks the ethenyl bridge and furan group, with a simple phenyl ester.
  • Molecular Formula: C₁₃H₁₀ClNO₂.
  • Key Differences: Simplified structure reduces molecular weight and conjugation, likely decreasing target affinity .

Functional Group Modifications

a. Ethyl N-[(4-Chlorophenyl)Sulfonylamino]Carbamate (CAS 6461-93-4)
  • Structure: Introduces a sulfonylamino group instead of the ethenyl-furan moiety.
  • Activity: Potential use as a sulfonamide-based antimicrobial but distinct from carbamate fungicides .
b. Pyraclostrobin (Methyl N-[2-(1-(4-Chlorophenyl)-1H-Pyrazol-3-yl)Oxymethyl]Phenyl Carbamate)
  • Structure : Replaces furan with a pyrazole ring.
  • Key Differences :
    • Pyrazole’s nitrogen atoms enable stronger coordination with metal ions in fungal cytochrome bc1 complexes .
    • Higher photostability than furan-containing analogs, improving field efficacy .
  • Activity : Broad-spectrum strobilurin fungicide with resistance reported in some fungal populations .

Biological Activity

The compound (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a derivative of carbamate, which has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article examines the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClNO3\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}_3
  • Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may exhibit cholinesterase inhibitory activity. Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Antimicrobial Activity : Recent studies have indicated that compounds with similar structures demonstrate antimicrobial properties. The presence of the furan ring may contribute to this activity by interacting with microbial cell membranes or inhibiting specific metabolic pathways.
  • Antifibrotic Effects : Some derivatives have shown potential in modulating fibrosis-related pathways, possibly through the inhibition of fibroblast activation and proliferation.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Benzyl [(2S)-1-(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl carbamateBChE Inhibition4.33
5-(4-Chlorophenyl)furan-2-ylmethanolAntimicrobial12.4
Novel Sulfonamide-Based CarbamatesSelective BChE Inhibitor8.52

Case Studies

  • Cholinesterase Inhibition Study : A study conducted on various carbamate derivatives indicated that this compound exhibited significant inhibition of BChE, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is compromised.
  • Antimicrobial Evaluation : Research evaluating the antimicrobial activity of structurally similar compounds revealed that those containing a furan moiety displayed enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
  • Fibrosis Modulation : In vitro studies demonstrated that compounds with similar structural features could inhibit the activation of hepatic stellate cells, which are pivotal in liver fibrosis development. This indicates a potential therapeutic avenue for liver-related diseases.

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